1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one is an organic compound characterized by its unique structure, which includes chloro and fluoromethoxy functional groups. It is primarily utilized in various chemical syntheses and has potential applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Source: The compound is synthesized from simpler organic precursors, often involving chlorinated and fluorinated aromatic compounds.
Classification: This compound belongs to the class of ketones, specifically aryl ketones, due to the presence of a carbonyl group () adjacent to an aromatic ring.
The synthesis of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one typically involves several key steps:
In industrial settings, large-scale production may utilize reactors that enable stringent control over reaction parameters, ensuring high efficiency and product quality.
The molecular structure of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one can be described as follows:
Property | Value |
---|---|
InChI | InChI=1S/C10H10ClFO2/c1-2-9(13)7-3-4-10(14-6-12)8(11)5-7/h3-5H,2,6H2,1H3 |
InChI Key | PLXIGEMNSZDKNT-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)OCF)Cl |
The structure exhibits a propanone backbone connected to a substituted phenyl ring, which includes both chloro and fluoromethoxy substituents, influencing its reactivity and properties.
1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one participates in several significant chemical reactions:
These reactions are crucial for synthesizing more complex molecules in organic chemistry.
The mechanism by which 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one exerts its effects typically involves interactions with specific biological targets. These targets may include enzymes or receptors involved in various biochemical pathways. The compound's unique functional groups enhance its ability to participate in these interactions, potentially influencing metabolic processes.
The physical properties of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties play a vital role in determining the compound's behavior during chemical reactions and its applications in various fields .
1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one has several notable applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2